6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
Description
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Properties
IUPAC Name |
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-16(18(24)23-19(12-21)9-2-3-10-19)7-8-17(22-13)14-5-4-6-15(20)11-14/h4-8,11H,2-3,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXCEQOCRMUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC3(CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Cyclopentylation: Formation of the cyanocyclopentyl group.
Pyridine Carboxamide Formation: Coupling of the bromophenyl and cyanocyclopentyl groups with a pyridine carboxamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
- 6-(3-fluorophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
Uniqueness
The presence of the bromine atom in 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets compared to its chloro or fluoro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
